REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:27])([CH3:26])[C@H:3]([NH:10]C(=O)[C@](OC)(C1C=CC=CC=1)C(F)(F)F)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.CC(C)(C)[C@@H](NC(=O)[C@](OC)(C1C=CC=CC=1)C(F)(F)F)C1C=CC=CN=1.Br>O>[CH3:1][C:2]([CH3:27])([CH3:26])[CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[NH2:10]
|
Name
|
(R)—N—((S)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
CC([C@@H](C1=NC=CC=C1)NC([C@@](C(F)(F)F)(C1=CC=CC=C1)OC)=O)(C)C
|
Name
|
(R)—N—((R)-2,2-dimethyl-1-(pyridin-2-yl)propyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
CC([C@H](C1=NC=CC=C1)NC([C@@](C(F)(F)F)(C1=CC=CC=C1)OC)=O)(C)C
|
Name
|
|
Quantity
|
5.02 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×25 mL)
|
Type
|
EXTRACTION
|
Details
|
then extracted with dichloromethane (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
These extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(N)C1=NC=CC=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |